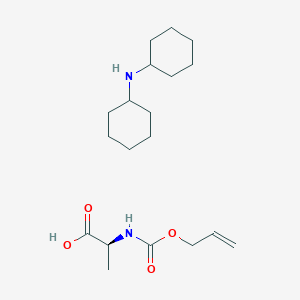

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

Overview

Description

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid: is a complex organic compound that combines a cyclohexylamine derivative with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cyclohexylcyclohexanamine Synthesis

Starting Materials: Cyclohexylamine and cyclohexanone.

Reaction: Reductive amination using a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Conditions: Typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.

-

(2S)-2-(prop-2-enoxycarbonylamino)propanoic Acid Synthesis

Starting Materials: L-alanine and allyl chloroformate.

Reaction: N-protection of L-alanine using allyl chloroformate in the presence of a base like triethylamine.

Conditions: Conducted in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of such compounds often involves:

Batch Processing: For precise control over reaction conditions and product purity.

Continuous Flow Synthesis: For large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Typically in acidic or basic aqueous solutions.

Products: Oxidized derivatives, such as ketones or carboxylic acids.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Inert atmosphere, often in anhydrous solvents.

Products: Reduced forms, such as alcohols or amines.

-

Substitution

Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Conditions: Often in the presence of a base or under reflux conditions.

Products: Substituted derivatives, such as halides or ethers.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Dichloromethane, ethanol, water.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Bioconjugation: Used in the modification of biomolecules for research purposes.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Diagnostics: Used in the development of diagnostic tools and assays.

Industry

Materials Science: Utilized in the synthesis of novel materials with unique properties.

Polymer Chemistry: Used in the production of specialized polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamine moiety may interact with hydrophobic pockets, while the amino acid derivative can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A simpler amine with similar hydrophobic properties.

L-Alanine Derivatives: Compounds with similar amino acid backbones but different protecting groups.

Uniqueness

Structural Complexity: Combines features of both cyclohexylamine and amino acid derivatives, offering unique interaction profiles.

This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific disciplines.

Biological Activity

N-Cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound has the following chemical formula: C19H34N2O4, with a molecular weight of 354.49 g/mol. Its structure includes a cyclohexyl group and an enoxycarbonylamino group, which are significant for its biological interactions.

Structural Formula

The biological activity of N-Cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Properties

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, potentially through inhibition of serotonin reuptake.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is vital in neurodegenerative conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Enhanced serotonergic transmission | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of N-Cyclohexylcyclohexanamine resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating a potential mechanism involving serotonin modulation.

Study 2: Anti-inflammatory Properties

In vitro assays using human cell lines showed that the compound could significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a mechanism of action that could be beneficial in conditions characterized by chronic inflammation.

Study 3: Neuroprotection

A research study focused on neuroprotection revealed that N-Cyclohexylcyclohexanamine could mitigate neuronal death induced by oxidative stress agents. The results indicated a decrease in reactive oxygen species (ROS) production and an increase in antioxidant enzyme activity.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDONTOVXUGLIK-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583397 | |

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115491-98-0 | |

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.